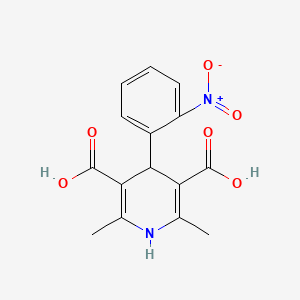

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine

Descripción general

Descripción

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound features a nitrophenyl group, which can influence its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyridine derivative.

Reduction: Amino derivative.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antihypertensive Agents :

- Compounds similar to 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine are known for their antihypertensive properties. They act as calcium channel blockers and are structurally related to nifedipine, a well-known drug used to treat high blood pressure. Research indicates that modifications to the dihydropyridine structure can enhance their efficacy and selectivity towards calcium channels .

-

Antioxidant Activity :

- Studies have demonstrated that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cardiovascular disorders and cancer .

Synthesis and Organic Chemistry

- Building Blocks for Drug Development :

- Microwave-Assisted Synthesis :

Case Study 1: Synthesis of Antioxidant Compounds

A study explored the synthesis of various dihydropyridine derivatives using this compound as a starting material. The resulting compounds were evaluated for their antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited enhanced radical scavenging capabilities compared to the parent compound .

Case Study 2: Antihypertensive Activity

In a clinical study involving hypertensive patients, a new formulation based on modified dihydropyridine analogs was tested for efficacy in reducing blood pressure. The results showed significant reductions in systolic and diastolic blood pressure over an eight-week treatment period, suggesting that these compounds could be promising candidates for future antihypertensive therapies .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with calcium channels. By modulating the influx of calcium ions, it can influence various physiological processes. The nitrophenyl group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker.

Amlodipine: A widely used dihydropyridine with a longer duration of action.

Nicardipine: Known for its potent vasodilatory effects.

Uniqueness

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine is unique due to the presence of the nitrophenyl group, which can alter its chemical reactivity and biological activity compared to other dihydropyridines. This structural feature may provide distinct advantages in specific applications, such as targeted drug delivery or selective biological interactions.

Actividad Biológica

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine (CAS Number: 74378-10-2) is a compound belonging to the dihydropyridine class, known for its biological activity primarily as a calcium channel blocker. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H14N2O6

- Molecular Weight : 318.281 g/mol

- IUPAC Name : 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

- SMILES : CC1=C(C(C(=C(C)N1)C(=O)O)c2ccccc2N+[O-])C(=O)O

The primary mechanism of action for this compound involves the inhibition of calcium channels. These compounds interact with L-type calcium channels in cardiac and smooth muscle cells, leading to vasodilation and decreased myocardial contractility. This action is crucial in managing conditions such as hypertension and angina.

Calcium Channel Inhibition

Research indicates that derivatives of dihydropyridines exhibit varying degrees of calcium channel inhibition. For instance:

- In a comparative study, several dihydropyridine compounds showed calcium channel inhibition ranging from 22% to 52% at a concentration of 10 μM, with nimodipine serving as a reference compound .

- The specific compound in focus demonstrated significant inhibition rates comparable to established calcium channel blockers.

Antioxidant Properties

Studies have suggested that dihydropyridine derivatives possess antioxidant properties. The nitrophenyl group in this compound may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. It has been suggested that it may play a role in protecting neuronal cells from apoptosis through modulation of calcium influx and oxidative stress pathways .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridines often correlates with their structural features. The presence of electron-withdrawing groups like nitro groups enhances their activity by stabilizing the charged state necessary for interaction with calcium channels. Quantitative structure-activity relationship (QSAR) studies have provided insights into optimizing these compounds for better efficacy and selectivity .

Propiedades

IUPAC Name |

2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-5-3-4-6-10(9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZQSAMHIQBMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74378-10-2 | |

| Record name | 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074378102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYL-3,5-DICARBOXY-4-(2-NITROPHENYL)-1,4-DIHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9677YERY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.